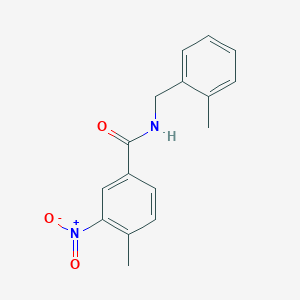![molecular formula C19H16N2OS B5818370 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide is a chemical compound with the molecular formula C19H15N2OS. It is also known by its chemical name, PNU-74654. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide involves the inhibition of PARP. This enzyme is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This mechanism has been exploited in the treatment of cancer, where the inhibition of PARP can lead to the selective killing of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide are largely related to its inhibition of PARP. This inhibition can lead to the accumulation of DNA damage and cell death. In cancer cells, this can result in the selective killing of cancer cells. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis may also benefit from the inhibition of PARP, as these diseases are characterized by inflammation and immune system dysfunction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is its selectivity for PARP. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation of this compound is its potential toxicity, as the accumulation of DNA damage can lead to cell death. Careful dosing and monitoring of cell viability is necessary when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the use of PARP inhibitors in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, the potential use of PARP inhibitors in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases is an area of active research.
Synthesis Methods
The synthesis of 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 1-naphthylamine to form 2-methyl-N-[(1-naphthylamino)carbonyl]benzamide. Finally, this compound is reacted with carbon disulfide to form 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide.
Scientific Research Applications
2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide has been studied for its potential applications in various scientific fields. One of the main areas of research has been its use as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition has been shown to be effective in the treatment of cancer. 2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-methyl-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-7-2-4-10-15(13)18(22)21-19(23)20-17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGQCBSLXSKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
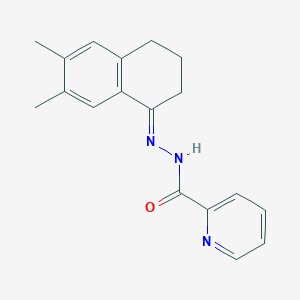
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
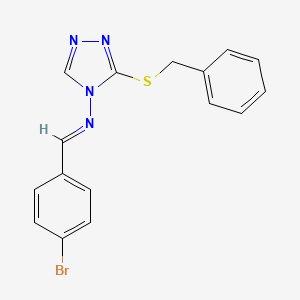
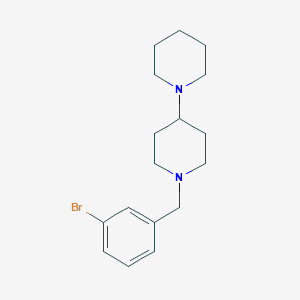
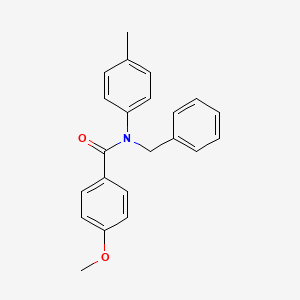

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
